Cas no 1956326-69-4 (2-(4-Fluorophenyl)-7-methoxypyrazolo[1,5-A]pyridine-3-carboxylic acid)
2-(4-Fluorophenyl)-7-methoxypyrazolo[1,5-A]pyridine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(4-FLUOROPHENYL)-7-METHOXYPYRAZOLO[1,5-A]PYRIDINE-3-CARBOXYLIC ACID
- 2-(4-Fluorophenyl)-7-methoxypyrazolo[1,5-A]pyridine-3-carboxylic acid
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- Inchi: 1S/C15H11FN2O3/c1-21-12-4-2-3-11-13(15(19)20)14(17-18(11)12)9-5-7-10(16)8-6-9/h2-8H,1H3,(H,19,20)
- InChI Key: ADDXMUFAPUMGDW-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)C1C(C(=O)O)=C2C=CC=C(N2N=1)OC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 387
- XLogP3: 2.7
- Topological Polar Surface Area: 63.8
2-(4-Fluorophenyl)-7-methoxypyrazolo[1,5-A]pyridine-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM270595-1g |
2-(4-Fluorophenyl)-7-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid |
1956326-69-4 | 97% | 1g |
$965 | 2021-08-18 | |
| Chemenu | CM270595-1g |
2-(4-Fluorophenyl)-7-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid |
1956326-69-4 | 97% | 1g |
$*** | 2023-03-30 |
2-(4-Fluorophenyl)-7-methoxypyrazolo[1,5-A]pyridine-3-carboxylic acid Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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2. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on 2-(4-Fluorophenyl)-7-methoxypyrazolo[1,5-A]pyridine-3-carboxylic acid
Comprehensive Overview of 2-(4-Fluorophenyl)-7-methoxypyrazolo[1,5-A]pyridine-3-carboxylic acid (CAS No. 1956326-69-4)
In the realm of pharmaceutical and agrochemical research, 2-(4-Fluorophenyl)-7-methoxypyrazolo[1,5-A]pyridine-3-carboxylic acid (CAS No. 1956326-69-4) has emerged as a compound of significant interest. This heterocyclic molecule, characterized by its pyrazolo[1,5-A]pyridine core and 4-fluorophenyl substitution, is frequently explored for its potential applications in drug discovery and material science. Researchers are particularly drawn to its structural versatility, which allows for modifications to enhance bioavailability or target specificity.
The compound's carboxylic acid functional group makes it a valuable intermediate in synthetic chemistry. Recent studies highlight its role in developing kinase inhibitors, a hot topic in oncology research. With the rise of personalized medicine, questions like "How does fluorination impact drug metabolism?" or "What are the applications of pyrazolo[1,5-A]pyridine derivatives?" dominate scientific forums. These align with the growing demand for fluorinated compounds, which account for ~30% of FDA-approved drugs due to their metabolic stability.
From a technical perspective, the 7-methoxy moiety in this compound influences its electronic distribution, a property leveraged in photopharmacology—a trending field combining light-sensitive molecules with therapeutic agents. Analytical techniques such as HPLC (High-Performance Liquid Chromatography) and LC-MS (Liquid Chromatography-Mass Spectrometry) are commonly employed to characterize CAS 1956326-69-4, ensuring purity for research use. Notably, the compound's spectral data (NMR, IR) often feature in patent applications, reflecting its industrial relevance.
Environmental and regulatory considerations also shape discussions around this molecule. While not classified as hazardous, its synthesis often involves green chemistry principles to minimize waste—a priority aligned with the UN Sustainable Development Goals. Researchers increasingly search for "eco-friendly synthesis routes for fluorinated heterocycles", underscoring the need for sustainable methodologies in producing compounds like 2-(4-Fluorophenyl)-7-methoxypyrazolo[1,5-A]pyridine-3-carboxylic acid.
In material science, the planar structure of the pyrazolo[1,5-A]pyridine scaffold enables π-stacking interactions, making it a candidate for organic electronic devices. This dual applicability in life sciences and advanced materials fuels innovation, as seen in recent publications exploring its use in OLED (Organic Light-Emitting Diode) technologies. Such interdisciplinary potential positions CAS No. 1956326-69-4 as a bridge between pharmaceuticals and next-generation materials.
For procurement purposes, suppliers typically provide technical specifications including ≥95% purity (confirmed by HPLC), solubility profiles (DMSO, ethanol), and storage recommendations (often -20°C under inert atmosphere). These details address common queries like "How to store fluorinated pyridine derivatives?" or "Solubility of pyrazolo[1,5-A]pyridine carboxylic acids". The compound's stability under various pH conditions is another frequently researched aspect, particularly for formulation development.
Looking ahead, the integration of AI in molecular design has accelerated the exploration of 2-(4-Fluorophenyl)-7-methoxypyrazolo[1,5-A]pyridine-3-carboxylic acid derivatives. Machine learning models predict novel analogs with improved pharmacokinetic properties, addressing search trends like "computational approaches to optimize heterocyclic drug candidates". This synergy between experimental and in silico methods exemplifies modern chemical research paradigms.
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